molecular formula C13H11NO2 B404023 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 141281-43-8

1,2-Benzenediol, 3-[(phenylimino)methyl]-

Cat. No. B404023
CAS RN: 141281-43-8
M. Wt: 213.23g/mol
InChI Key: IKCNVDHSEBASIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol, 3-[(phenylimino)methyl]- (1,2-BPM) is an organic compound with a wide range of applications in scientific research. It is a precursor to a variety of compounds and can be used to synthesize compounds with a broad range of properties. 1,2-BPM has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

1,2-Benzenediol, 3-[(phenylimino)methyl]- has a number of scientific research applications. It is used as a precursor to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. It can also be used to study the biochemical and physiological effects of compounds, as well as the mechanism of action of drugs. Additionally, 1,2-Benzenediol, 3-[(phenylimino)methyl]- can be used to study the structure and properties of organic compounds, as well as to develop new compounds with desired properties.

Advantages and Limitations for Lab Experiments

1,2-Benzenediol, 3-[(phenylimino)methyl]- has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used to study a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 1,2-Benzenediol, 3-[(phenylimino)methyl]- is that it is not always easy to obtain in large quantities, and it can be expensive.

Future Directions

There are a number of potential future directions for 1,2-Benzenediol, 3-[(phenylimino)methyl]- research. One potential direction is to study its effects on other diseases and conditions, such as diabetes and Alzheimer’s disease. Additionally, further research could be done to explore its mechanism of action in more detail and to explore potential applications in drug development. Furthermore, research could be done to explore the potential of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as an antioxidant and anti-apoptotic agent. Finally, further research could be done to explore the potential of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a precursor to synthesize other compounds.

Synthesis Methods

1,2-Benzenediol, 3-[(phenylimino)methyl]- is synthesized by reacting phenylacetic acid with benzoyl chloride in the presence of anhydrous sodium acetate and potassium carbonate. The reaction is carried out at a temperature of 50-60°C for 3-4 hours, and the resulting product is a white solid. The product can then be purified by recrystallization from methanol or ethanol.

properties

IUPAC Name

3-(phenyliminomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVDHSEBASIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425183
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141281-43-8
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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